

5-Hydroxypiperidine-3-carboxylic acid hydrochloride CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Hydroxypiperidine-3-carboxylic acid hydrochloride

Cat. No.: B1462179

[Get Quote](#)

An In-depth Technical Guide to **5-Hydroxypiperidine-3-carboxylic acid hydrochloride** for Advanced Research

This guide provides an in-depth exploration of **5-Hydroxypiperidine-3-carboxylic acid hydrochloride**, a pivotal heterocyclic building block for researchers, chemists, and professionals in drug development. With full editorial control, this document is structured to deliver not just data, but a cohesive narrative grounded in scientific expertise and practical insights.

Core Chemical Identity and Properties

5-Hydroxypiperidine-3-carboxylic acid hydrochloride is a chiral synthetic compound of significant interest in medicinal chemistry. Its piperidine core is a common motif in a vast array of natural products and pharmaceutical agents. The presence of hydroxyl and carboxylic acid functional groups at specific positions, combined with its stereochemical complexity, makes it a versatile scaffold for creating novel molecules with diverse biological activities. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various experimental settings.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 1171511-34-4. [\[1\]](#) [\[2\]](#) [\[3\]](#) [\[4\]](#) [\[5\]](#)

Key Physicochemical Data

A summary of the essential properties of **5-Hydroxypiperidine-3-carboxylic acid hydrochloride** is presented below. This data is critical for experimental design, from reaction setup to purification and analytical characterization.

Property	Value	Source(s)
CAS Number	1171511-34-4	[1] [2] [4]
Molecular Formula	C ₆ H ₁₁ NO ₃ ·HCl	[1] [2]
Molecular Weight	181.62 g/mol	[1] [6]
Canonical SMILES	C1C(CNCC1O)C(=O)O.Cl	[2]
InChI Key	ZSSBANOLUPILNH-UHFFFAOYSA-N	[1]
Appearance	Typically a solid	[7] [8]

Chemical Structure

The structural arrangement of functional groups on the piperidine ring is fundamental to the molecule's reactivity and its utility as a synthetic intermediate.

Caption: Structure of 5-Hydroxypiperidine-3-carboxylic acid.

The Critical Role of Stereochemistry

5-Hydroxypiperidine-3-carboxylic acid possesses two stereocenters at the C3 and C5 positions. This gives rise to four possible stereoisomers (two pairs of enantiomers), which can be classified as cis or trans depending on the relative orientation of the hydroxyl and carboxylic acid groups.

The specific stereoisomer, such as (3S,5R) or (3R,5S), can dramatically alter the molecule's three-dimensional shape. This is of paramount importance in drug development, as biological targets like enzymes and receptors are chiral. The binding affinity and pharmacological effect of a molecule are often dictated by a precise stereochemical arrangement. For instance, research into related compounds like (2R,5S)-5-Hydroxypiperidine-2-carboxylic acid highlights its role in

plant defense mechanisms and potential neuropharmacological applications, underscoring the significance of stereospecificity.[9]

[Click to download full resolution via product page](#)

Caption: Stereoisomeric relationships of the core structure.

Synthesis and Purification: A Practical Workflow

The synthesis of specific stereoisomers of **5-Hydroxypiperidine-3-carboxylic acid hydrochloride** is a multi-step process that requires careful control of reaction conditions and often involves the use of chiral catalysts or resolving agents. While a direct synthesis for the CAS number 1171511-34-4 is not detailed in readily available literature, a plausible and robust pathway can be designed based on established organic chemistry principles for related piperidine structures.[10][11][12]

A common strategy involves the hydrogenation of a substituted pyridine precursor, followed by chiral resolution and deprotection steps.

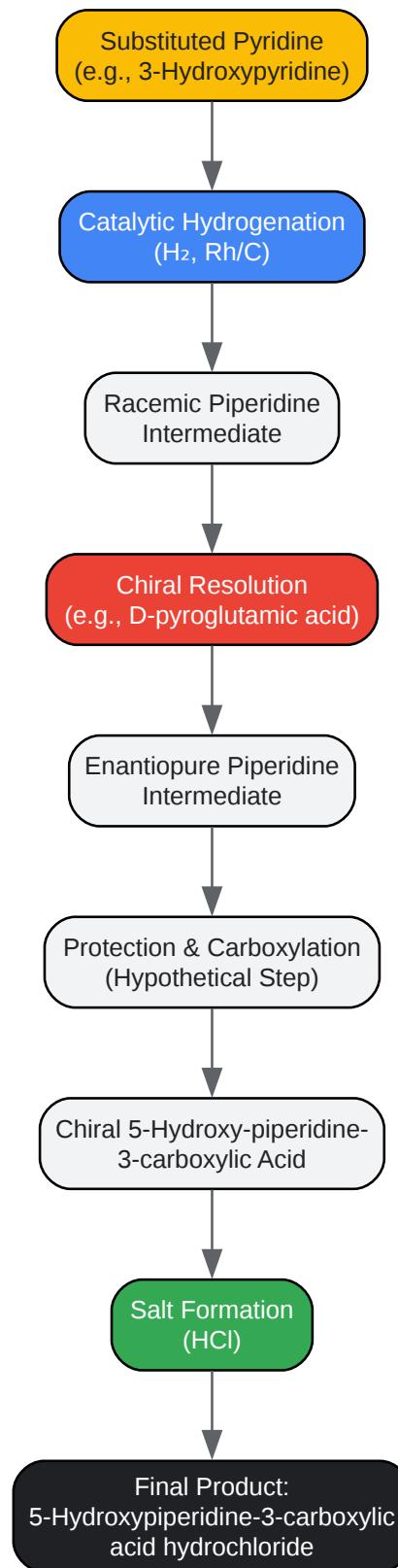
Proposed Synthetic Pathway

The following protocol is a representative, field-proven approach for synthesizing a chiral hydroxypiperidine derivative.

Step 1: Catalytic Hydrogenation of a Pyridine Precursor The synthesis begins with the reduction of a suitable pyridine derivative, such as 3-hydroxypyridine. This step is foundational as it creates the piperidine ring.

- **Rationale:** Catalytic hydrogenation is a highly efficient method for saturating aromatic rings. Using a rhodium on carbon (Rh/C) catalyst under pressure is effective for this transformation. [\[12\]](#)
- **Protocol:**
 - Charge a high-pressure autoclave with 3-hydroxypyridine (1 equivalent), 5% Rh/C catalyst (approx. 1% by weight), and water or a suitable alcohol as the solvent. [\[12\]](#)
 - Pressurize the vessel with hydrogen gas (e.g., 5-6 MPa). [\[12\]](#)
 - Heat the reaction mixture to 80-90°C and maintain for 5-48 hours, monitoring for hydrogen uptake. [\[12\]](#)
 - After cooling and venting, filter the reaction mixture to recover the catalyst. The filtrate contains racemic 3-hydroxypiperidine.

Step 2: Chiral Resolution This is the most critical step for isolating the desired stereoisomer. It involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can be separated by fractional crystallization.


- **Rationale:** Diastereomers have different physical properties, including solubility, allowing for their separation. D-pyroglutamic acid is an effective resolving agent for this class of compounds. [\[12\]](#)
- **Protocol:**
 - Dissolve the crude 3-hydroxypiperidine in a hot ethanol solution.
 - Add a solution of D-pyroglutamic acid (0.5 equivalents) in ethanol.

- Allow the solution to cool slowly. The salt of one enantiomer (e.g., (S)-3-hydroxypiperidine-D-pyroglutamate) will preferentially crystallize.
- Isolate the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric excess.

Step 3: Functionalization and Protection (Hypothetical Extension for the Target Molecule) To arrive at the target molecule, further synthetic modifications would be necessary, such as carboxylation at the 3-position. This would likely involve protecting the amine and hydroxyl groups, followed by a directed lithiation/carboxylation sequence, and subsequent deprotection.

Step 4: Salt Formation and Final Purification The final step involves converting the free base into its hydrochloride salt and purifying it.

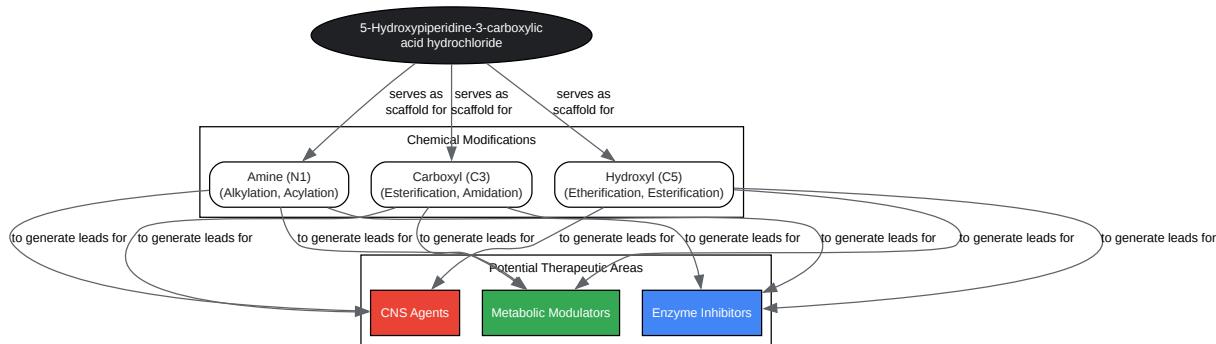
- Rationale: Salt formation increases stability and ease of handling. Recrystallization is a robust method for final purification.
- Protocol:
 - Dissolve the purified, chiral 5-Hydroxypiperidine-3-carboxylic acid free base in a suitable solvent like ethyl acetate or isopropanol.
 - Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ethanol or ether) while stirring.
 - The hydrochloride salt will precipitate out of the solution.
 - Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of the target compound.

Analytical Characterization

Confirming the identity, purity, and stereochemistry of the final product is non-negotiable. A multi-technique approach provides a self-validating system of analysis.


- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for structural elucidation. Key expected signals in ^1H NMR would include multiplets for the piperidine ring protons and distinct signals for the protons adjacent to the hydroxyl and carboxylic acid groups. The coupling constants between protons on the C3 and C5 carbons can help determine the cis/trans stereochemistry.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio. The expected molecular ion for the free base ($\text{C}_6\text{H}_{11}\text{NO}_3$) would be approximately 145.0739 m/z.[\[13\]](#)
- High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining enantiomeric purity (e.e.). A sample is run on a chiral stationary phase, which separates the enantiomers, allowing for their quantification.
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups. Expect to see broad absorptions for the O-H (hydroxyl and carboxylic acid) and N-H stretches, and a sharp absorption for the C=O stretch of the carboxylic acid.

Applications in Research and Drug Development

The true value of **5-Hydroxypiperidine-3-carboxylic acid hydrochloride** lies in its application as a versatile building block for constructing more complex and biologically active molecules.

- Scaffold for Novel Therapeutics: The piperidine ring is a privileged scaffold in medicinal chemistry. This compound provides a rigid framework onto which various substituents can be added via the amine, hydroxyl, or carboxylic acid handles. This allows for the systematic exploration of chemical space to optimize drug candidates.
- Synthesis of Enzyme Inhibitors: The structural motifs present are common in molecules designed to inhibit enzymes. For example, hydroxypipelicolic acids (isomers of the target compound) are known to be involved in metabolic pathways and can serve as starting points for designing enzyme inhibitors.[\[14\]](#)[\[15\]](#)

- Development of CNS-Active Agents: Many drugs targeting the central nervous system (CNS) contain a piperidine core. The polarity and hydrogen-bonding capabilities imparted by the hydroxyl and carboxylic acid groups can be tuned to influence properties like blood-brain barrier penetration. Research on related compounds suggests potential for neuropharmacological applications.[\[9\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 5-Hydroxypiperidine-3-carboxylic acid hydrochloride | CAS 1171511-34-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. chembk.com [chembk.com]

- 4. 5-Hydroxypiperidine-3-carboxylic Acid Hydrochloride | 1171511-34-4 [amp.chemicalbook.com]
- 5. 5-Hydroxypiperidine-3-carboxylic acid hydrochloride,1171511-34-4-Amadis Chemical [amadischem.com]
- 6. (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride | C6H12CINO3 | CID 11367379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Hydroxypiperidine-3-carboxylic Acid CAS#: 229152-86-7 [amp.chemicalbook.com]
- 8. 5-Hydroxypiperidine-3-carboxylic Acid | 229152-86-7 [amp.chemicalbook.com]
- 9. Buy (2R,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride | 138662-59-6 [smolecule.com]
- 10. prepchem.com [prepchem.com]
- 11. 3-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 12. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 13. 5-hydroxypiperidine-3-carboxylic Acid | C6H11NO3 | CID 4577144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Buy 5-Hydroxypiperidine-2-carboxylic acid | 13096-31-6 [smolecule.com]
- 15. hmdb.ca [hmdb.ca]
- To cite this document: BenchChem. [5-Hydroxypiperidine-3-carboxylic acid hydrochloride CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1462179#5-hydroxypiperidine-3-carboxylic-acid-hydrochloride-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com